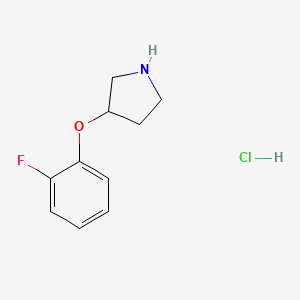

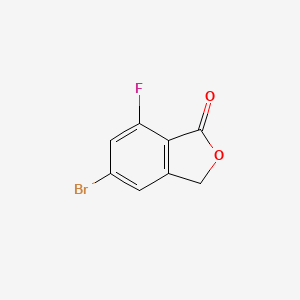

5-Bromo-7-fluoroisobenzofuran-1(3H)-one

Descripción general

Descripción

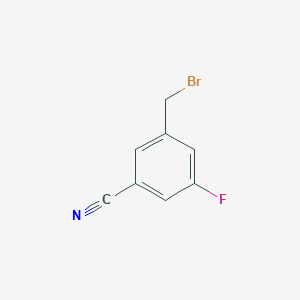

Molecular Structure Analysis

The molecular structure of 5-Bromo-7-fluoroisobenzofuran-1(3H)-one consists of 8 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 2 oxygen atoms. The molecular weight of the compound is 231.02 g/mol.Aplicaciones Científicas De Investigación

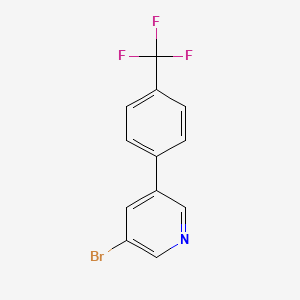

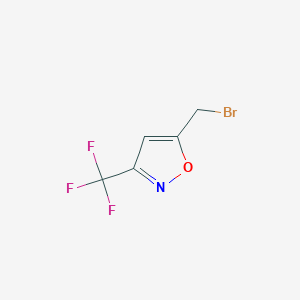

Synthesis of Heterocyclic Compounds

5-Bromo-7-fluoroisobenzofuran-1(3H)-one serves as a precursor in the synthesis of complex heterocyclic compounds. A study by Zheng et al. (2019) developed a method for the direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective 5-exo-dig bromocyclization. This process highlights the compound's utility in generating other heterocycles via palladium-catalyzed cross-coupling reactions or simple operations, pointing towards its versatility in organic synthesis (Zheng et al., 2019).

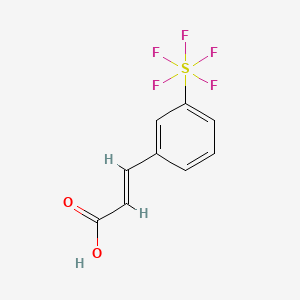

Reactivity and Stereoselectivity in Chemical Reactions

The reactivity and stereoselectivity of fluorinated furan-2(5H)-ones, closely related to 5-Bromo-7-fluoroisobenzofuran-1(3H)-one, in Diels–Alder reactions have been extensively studied. Hajduch et al. (2007) explored how the presence of fluorine atoms affects the reactivity and diastereoselectivity in such reactions, providing insights into how modifications to the furanone ring influence chemical processes. This study suggests potential applications in designing stereoselective syntheses of complex organic molecules (Hajduch et al., 2007).

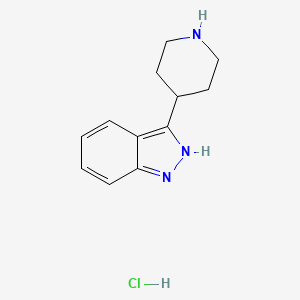

Domino Catalysis for Heterocycle Synthesis

The compound has also been used in domino catalysis processes for synthesizing isobenzofuran-1(3H)-ones, demonstrating broad substrate scope. Mahendar and Satyanarayana (2016) applied this methodology for the synthesis of antiplatelet drugs and cytotoxic agonists, showcasing its importance in pharmaceutical compound development (Mahendar & Satyanarayana, 2016).

Inhibition of Microbial Quorum Sensing

The role of bromomethylene and fluoromethylene derivatives of isobenzofuran-1(3H)-ones in inhibiting microbial quorum sensing and biofilm formation has been researched. Benneche et al. (2008) synthesized (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones and examined their ability to interfere with the microbial communication of Staphylococcus epidermidis, indicating potential applications in combating bacterial infections and biofilm-associated problems (Benneche et al., 2008).

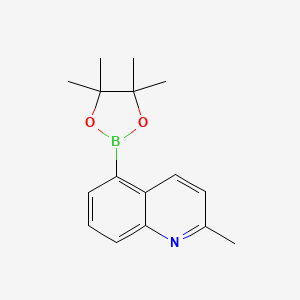

Environmental Benign Synthesis

An environmentally friendly synthesis of isobenzofuran-1(3H)-ones using water as the green solvent has been demonstrated by Mahendar and Satyanarayana (2015), emphasizing the compound's role in promoting sustainable chemical processes (Mahendar & Satyanarayana, 2015).

Safety And Hazards

Propiedades

IUPAC Name |

5-bromo-7-fluoro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO2/c9-5-1-4-3-12-8(11)7(4)6(10)2-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTXUNOXSJLDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)Br)F)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-7-fluoroisobenzofuran-1(3H)-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1444545.png)

![3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1444553.png)

![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)

![tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B1444565.png)